

Anhydrous Synthesis of Thiosulfuric Acid: A Technical Guide

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Compound of Interest

Compound Name: Thiosulfuric acid

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Introduction

Thiosulfuric acid ($\text{H}_2\text{S}_2\text{O}_3$) is a labile sulfur oxoacid that is highly unstable in aqueous solutions, where it rapidly decomposes into various products, including sulfur, sulfur dioxide, hydrogen sulfide, and polythionic acids.[1] Its fleeting existence in water necessitates the use of anhydrous conditions for its synthesis and characterization. The development of methods to prepare **thiosulfuric acid** in non-aqueous environments has been crucial for understanding its intrinsic properties and reactivity. This technical guide provides a comprehensive overview of the primary methods for the anhydrous synthesis of **thiosulfuric acid**, complete with experimental details, quantitative data where available, and visualizations of the reaction pathways.

Core Synthesis Methodologies

Several key strategies have been developed for the synthesis of **thiosulfuric acid** under anhydrous conditions, primarily at low temperatures to mitigate its thermal instability. The anhydrous acid is noted to decompose at temperatures above $-5\text{ }^\circ\text{C}$. [1]

Reaction of Hydrogen Sulfide with Sulfur Trioxide

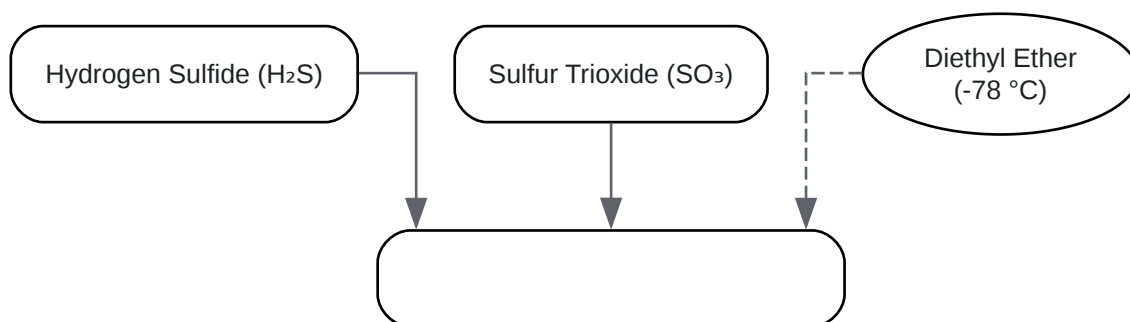
One of the foundational methods for preparing anhydrous **thiosulfuric acid** involves the direct reaction of hydrogen sulfide (H_2S) with sulfur trioxide (SO_3). [1][2] This reaction is typically carried out in a non-aqueous solvent at very low temperatures.

Experimental Protocol:

The synthesis is conducted by reacting equimolar amounts of hydrogen sulfide and sulfur trioxide in diethyl ether at low temperatures.[2] An abstract suggests that the reaction of hydrogen sulfide with sulfur trioxide without a solvent or in a fluorinated hydrocarbon solvent at -78°C yields a white adduct, $\text{H}_2\text{S}\cdot\text{SO}_3$, which quantitatively decomposes back into its components under vacuum.[2] The use of diethyl ether as a solvent appears to facilitate the formation of **thiosulfuric acid**, which can be stabilized as a dietherate, $\text{H}_2\text{S}_2\text{O}_3\cdot 2(\text{C}_2\text{H}_5)_2\text{O}$.[2]

Reaction: $\text{H}_2\text{S} + \text{SO}_3 \rightarrow \text{H}_2\text{S}_2\text{O}_3$ [1]

Logical Diagram of the Synthesis of **Thiosulfuric Acid** from H_2S and SO_3



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Caption: Synthesis of **thiosulfuric acid** from H_2S and SO_3 in diethyl ether.

Reaction of a Thiosulfate Salt with a Strong Acid

Another common approach is the reaction of a thiosulfate salt, such as sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), with a strong acid like hydrogen chloride (HCl) in a non-aqueous solvent.[1][2]

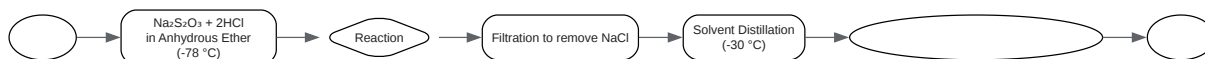
Experimental Protocol:

Ethereal solutions of anhydrous **thiosulfuric acid** can be prepared by reacting sodium thiosulfate with hydrogen chloride in diethyl ether at -78°C .[2] This method allows for the isolation of the liquid dietherate, $\text{H}_2\text{S}_2\text{O}_3\cdot 2(\text{C}_2\text{H}_5)_2\text{O}$, by distilling off the solvent at -30°C .[2] The reaction can also be carried out in other anhydrous solvents such as methylene chloride, methyl bromide, and acetone.[2] More recently, a sophisticated synthesis using the reaction of

$\text{Na}_2\text{S}_2\text{O}_3$ with anhydrous hydrogen fluoride (HF) has been developed, though detailed protocols are not widely available.[2]



Workflow for the Synthesis of **Thiosulfuric Acid** from $\text{Na}_2\text{S}_2\text{O}_3$ and HCl



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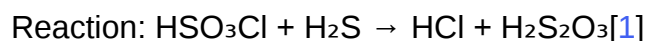
Caption: Workflow for **thiosulfuric acid** synthesis via salt metathesis.

Reaction of Hydrogen Sulfide with Chlorosulfuric Acid

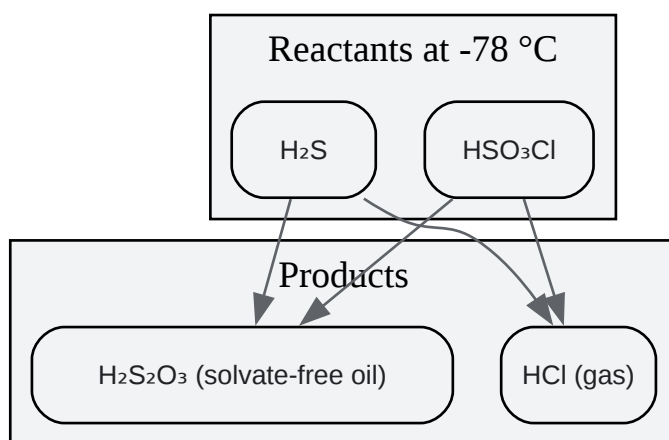
The reaction of hydrogen sulfide with chlorosulfuric acid (HSO_3Cl) provides a route to solvate-free **thiosulfuric acid**. [1][2]

Experimental Protocol:

This synthesis is performed by reacting hydrogen sulfide with chlorosulfuric acid at -78°C . [2] The resulting product is **thiosulfuric acid** as an oil that solidifies into a glassy state when cooled with liquid air. [2] This method is advantageous for obtaining the acid without coordinated solvent molecules.



Reaction Pathway for H_2S and HSO_3Cl



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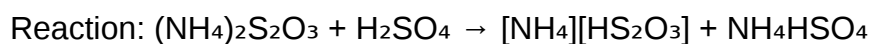
Caption: Synthesis of solvate-free **thiosulfuric acid**.

Synthesis of the Hydrogen Thiosulfate Anion

For some applications, the isolation of the hydrogen thiosulfate anion (HS_2O_3^-) as a salt is sufficient.

Experimental Protocol:

The reaction of ammonium thiosulfate with concentrated sulfuric acid in anhydrous methanol at -80°C yields ammonium hydrogen thiosulfate, $[\text{NH}_4][\text{HS}_2\text{O}_3]$.^[2] The resulting anion has been characterized by Raman spectroscopy.^[2] This salt is reported to decompose at -20°C .^[2]



Quantitative Data and Characterization

Quantitative yield data for the synthesis of free **thiosulfuric acid** is scarce in the literature, likely due to its instability. However, characterization data from low-temperature spectroscopic studies have been reported.

Parameter	Value	Reference
Decomposition Temperature	> -5 °C	[1]
^1H NMR (acetone- d_6 , -80°C)	δ 4.3 ppm (OH), δ 3.1 ppm (SH)	[3]
^{33}S NMR (vs CS_2)	δ 320 ppm (broad)	[3]
Mass Spec (m/z)	114 (M^+)	[3]

Infrared Spectroscopy Data[3]

Wavenumber (cm^{-1})	Assignment
3200	O-H stretch
2570	S-H stretch
1180	S=O asymmetric stretch
1060	S=O symmetric stretch
490	S-S stretch

Raman Spectroscopy Data for $[\text{HS}_2\text{O}_3]^-$ at -80°C[2]

Wavenumber (cm^{-1})	Assignment
2486	S-H stretch
1219, 1183, 1027	S-O stretch
873	S-S-H bend
403	S-S stretch

Isomeric Form: $\text{H}_2\text{S}\cdot\text{SO}_3$

An isomer of **thiosulfuric acid**, the adduct of hydrogen sulfide and sulfur trioxide ($\text{H}_2\text{S}\cdot\text{SO}_3$), can also be prepared at low temperatures.[1] It is described as a white crystalline solid.[1]

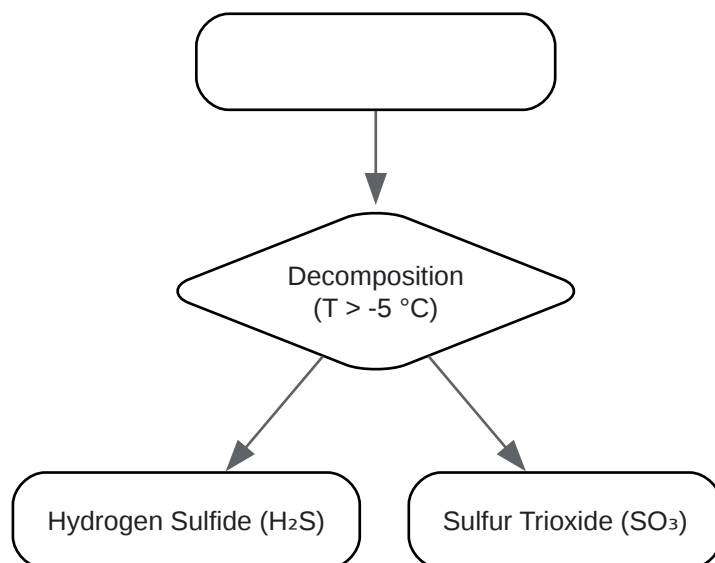
Theoretical calculations predict that its conversion to the more stable $\text{H}_2\text{S}_2\text{O}_3$ form is exothermic.[2]

Decomposition

Anhydrous **thiosulfuric acid** is thermally unstable and decomposes above -5°C . The primary decomposition pathway under these conditions is the reverse of its formation from H_2S and SO_3 . [1][2]

Decomposition Reaction: $\text{H}_2\text{S}_2\text{O}_3 \rightarrow \text{H}_2\text{S} + \text{SO}_3$ [1]

Decomposition Pathway of Anhydrous **Thiosulfuric Acid**



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